molecular formula C17H11NO3S B13792856 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine CAS No. 73672-78-3

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine

Cat. No.: B13792856
CAS No.: 73672-78-3
M. Wt: 309.3 g/mol
InChI Key: VTRXFTSAUSZXLT-UHFFFAOYSA-N
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Description

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is efficient and yields the desired thiazine derivative with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazine derivatives with reduced functional groups.

Scientific Research Applications

4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine involves its interaction with various molecular targets and pathways. The compound’s thiazine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Uniqueness: 4-Benzoyl-6-oxo-2-phenyl-1,3-thiazine stands out due to its specific benzoyl and phenyl substituents, which confer unique chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it a valuable candidate for various scientific and industrial applications.

Properties

CAS No.

73672-78-3

Molecular Formula

C17H11NO3S

Molecular Weight

309.3 g/mol

IUPAC Name

(6-oxo-2-phenyl-1,3-thiazin-4-yl) benzoate

InChI

InChI=1S/C17H11NO3S/c19-15-11-14(21-17(20)13-9-5-2-6-10-13)18-16(22-15)12-7-3-1-4-8-12/h1-11H

InChI Key

VTRXFTSAUSZXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)S2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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